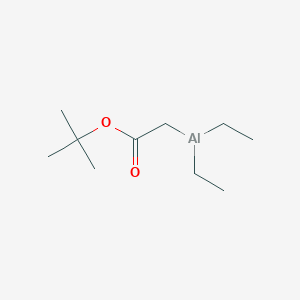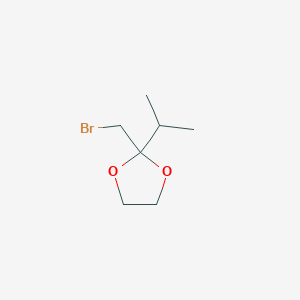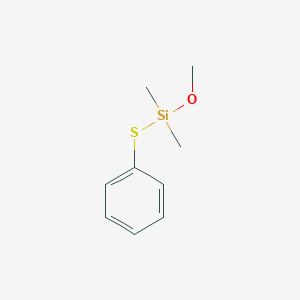
1-Oxo-1,2-diazetidin-1-ium-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1,2-diazetidin-1-ium-2-olate is a nitrogen-based heterocyclic compound. It features a four-membered ring structure containing two nitrogen atoms and an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-diazetidin-1-ium-2-olate can be synthesized through a [3+1] cycloaddition reaction involving isocyanides and C,N-cyclic azomethine imines . This catalyst-free protocol proceeds smoothly under mild conditions, making it an efficient method for producing the compound. The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the [3+1] cycloaddition reaction suggests that it could be adapted for large-scale production. The mild reaction conditions and the availability of starting materials make this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1,2-diazetidin-1-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1,2-diazetidin-1-ium-2-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in materials science, particularly in developing new materials with specific functionalities.
Wirkmechanismus
The mechanism by which 1-Oxo-1,2-diazetidin-1-ium-2-olate exerts its effects involves its interaction with specific molecular targets. The compound’s ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazetidin-2-one: Another nitrogen-based heterocyclic compound with a similar ring structure.
1,2-Diazetidine: A related compound with a four-membered ring containing two nitrogen atoms.
Uniqueness: 1-Oxo-1,2-diazetidin-1-ium-2-olate is unique due to its specific ring structure and the presence of an oxygen atom. This structural feature imparts distinct chemical properties, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
57842-39-4 |
|---|---|
Molekularformel |
C2H4N2O2 |
Molekulargewicht |
88.07 g/mol |
IUPAC-Name |
2-oxidodiazetidin-1-ium 1-oxide |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4(3)6/h1-2H2 |
InChI-Schlüssel |
HIMFNGBLIVOZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](=O)N1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)


